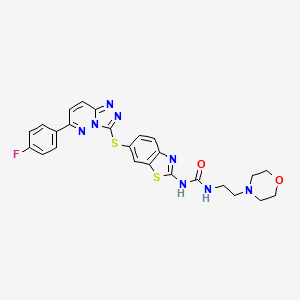
SAR125844
Cat. No. B1684697
Key on ui cas rn:
1116743-46-4
M. Wt: 550.6 g/mol
InChI Key: ODIUNTQOXRXOIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09321777B2
Procedure details


The 1-(6-{[6-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulphanyl}-1,3-benzothiazol-2-yl)-3-(2-morpholin-4-ylethyl)urea was prepared according to the method described in Example 1a, but using 240 mg of 3-chloro-6-(4-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine, 338 mg of 1-(2-morpholin-4-ylethyl)-3-(6-sulphanyl-1,3-benzothiazol-2-yl)urea, 0.14 cm3 of triethylamine and 38 mg of sodium borohydride. The crude obtained is chromatographed on a Merck cartridge (30 g of silica 15-40 μm), elution being carried out with dichloromethane. 117 mg of 1-(6-{[6-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulphanyl}-1,3-benzothiazol-2-yl)-3-(2-morpholin-4-ylethyl)urea are thus recovered in the form of a beige solid, the characteristics of which are as follows:
Quantity
240 mg
Type
reactant
Reaction Step One

Name
1-(2-morpholin-4-ylethyl)-3-(6-sulphanyl-1,3-benzothiazol-2-yl)urea
Quantity
338 mg
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[N:6]2[N:7]=[C:8]([C:11]3[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=3)[CH:9]=[CH:10][C:5]2=[N:4][N:3]=1.[N:18]1([CH2:24][CH2:25][NH:26][C:27]([NH:29][C:30]2[S:31][C:32]3[CH:38]=[C:37]([SH:39])[CH:36]=[CH:35][C:33]=3[N:34]=2)=[O:28])[CH2:23][CH2:22][O:21][CH2:20][CH2:19]1.[BH4-].[Na+]>C(N(CC)CC)C>[F:17][C:14]1[CH:15]=[CH:16][C:11]([C:8]2[CH:9]=[CH:10][C:5]3[N:6]([C:2]([S:39][C:37]4[CH:36]=[CH:35][C:33]5[N:34]=[C:30]([NH:29][C:27]([NH:26][CH2:25][CH2:24][N:18]6[CH2:23][CH2:22][O:21][CH2:20][CH2:19]6)=[O:28])[S:31][C:32]=5[CH:38]=4)=[N:3][N:4]=3)[N:7]=2)=[CH:12][CH:13]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
240 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NN=C2N1N=C(C=C2)C2=CC=C(C=C2)F
|
Step Two
|
Name
|
1-(2-morpholin-4-ylethyl)-3-(6-sulphanyl-1,3-benzothiazol-2-yl)urea
|
|
Quantity
|
338 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1(CCOCC1)CCNC(=O)NC=1SC2=C(N1)C=CC(=C2)S
|
Step Three
|
Name
|
|
|
Quantity
|
38 mg
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0.14 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is chromatographed on a Merck cartridge (30 g of silica 15-40 μm), elution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
117 mg of 1-(6-{[6-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulphanyl}-1,3-benzothiazol-2-yl)-3-(2-morpholin-4-ylethyl)urea are thus recovered in the form of a beige solid
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C=C1)C=1C=CC=2N(N1)C(=NN2)SC2=CC1=C(N=C(S1)NC(=O)NCCN1CCOCC1)C=C2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
